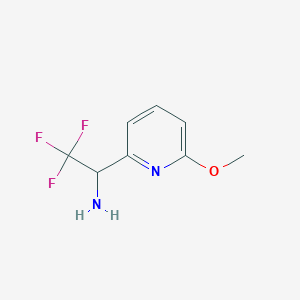

2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine

Description

Molecular Geometry and Electronic Distribution

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C8H9F3N2O | Experimental |

| Molecular Weight | 206.17 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 1060807-19-3 | Registry |

| InChI Key | VHGANISUJBOFSQ-UHFFFAOYSA-N | Computational |

The electronic distribution within the molecule is heavily influenced by the presence of both electron-withdrawing and electron-donating groups. The trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the molecular framework. This electronic perturbation extends to the pyridine ring system, where the methoxy group at the 6-position provides electron density through resonance effects. The interplay between these opposing electronic influences creates a unique molecular electrostatic potential surface that governs many of the compound's physicochemical properties.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGANISUJBOFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060807-19-3 | |

| Record name | 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trifluoromethylation and Amination Strategy

The core strategy involves the installation of the trifluoromethyl group on an ethanamine scaffold followed by attachment of the 6-methoxypyridin-2-yl substituent. Trifluoromethylating agents such as trifluoromethyl iodide, trifluoromethyl sulfonium salts, or Ruppert-Prakash reagent (TMSCF3) are commonly employed. Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance the solubility of reagents and facilitate nucleophilic substitution reactions.

Catalysts or bases such as triethylamine or cesium carbonate may be used to activate the amine or facilitate the displacement reactions. Reaction temperatures are generally maintained between 0 °C to room temperature to optimize selectivity and minimize side reactions. Reaction times range from 1 to several hours depending on the reagent reactivity.

Example Synthesis from Vulcanchem Data

According to Vulcanchem (2024), the synthesis involves:

- Stepwise introduction of the trifluoromethyl group onto an ethanamine precursor.

- Subsequent attachment of the 6-methoxypyridin-2-yl group under controlled conditions.

- Use of trifluoromethylating agents and polar aprotic solvents.

- Optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

This method highlights the importance of controlling reaction conditions to achieve the desired product with minimal impurities.

Comparative Synthesis Approaches from Literature

While direct synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine is specialized, related heteroaryl trifluoroethylamines have been synthesized via:

- Arylation of Boc-protected amine cores with trifluoromethyl-substituted aryl groups under palladium catalysis.

- Use of Grignard reagents for nucleophilic addition to heteroaryl carboxamides, followed by reductive amination steps, as demonstrated in related methylpyridinyl derivatives.

These methods provide insight into possible synthetic adaptations for the target compound, emphasizing the role of protective groups, organometallic intermediates, and reductive amination.

Data Table: Summary of Key Preparation Parameters

| Parameter | Description/Condition | Notes/Outcome |

|---|---|---|

| Starting Material | Ethanamine derivative or 6-methoxypyridinyl precursor | Purity critical for downstream reactions |

| Trifluoromethylating Agent | TMSCF3, CF3I, or sulfonium salts | Selection affects reaction efficiency |

| Solvent | Polar aprotic solvents (DMF, acetonitrile) | Enhances solubility and reaction rate |

| Catalyst/Base | Triethylamine, cesium carbonate | Facilitates nucleophilic substitution |

| Temperature | 0 °C to room temperature | Controls reaction selectivity and side products |

| Reaction Time | 1–4 hours | Optimized for maximum yield |

| Purification | Column chromatography, recrystallization | Ensures high purity of final compound |

| Yield | Typically 70–90% | Dependent on reaction optimization |

Research Findings and Optimization Notes

- The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making its efficient introduction a key synthetic challenge.

- Use of microwave-assisted synthesis and reductive amination has been reported in analogous heteroaryl amine syntheses to reduce reaction times and improve yields.

- Protective group strategies (e.g., Boc protection) can be employed to prevent side reactions during arylation steps.

- Reaction monitoring by NMR and mass spectrometry is essential to confirm the formation of intermediates and final product purity.

- Polar aprotic solvents and mild bases provide a conducive environment for nucleophilic substitution without decomposing sensitive trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl and methoxypyridinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of functional groups with new substituents.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxypyridinyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₈H₉F₃N₂O

- CAS No.: 1060807-19-3

- Molecular Weight : 206.17 g/mol

- Key Features : A trifluoroethylamine derivative featuring a 6-methoxy-substituted pyridine ring. The trifluoromethyl group enhances metabolic stability, while the methoxy group contributes to hydrogen-bonding interactions .

Applications : Primarily serves as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) agents. Its structural motifs are common in bioactive molecules due to their electron-withdrawing and steric effects .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to trifluoroethylamine derivatives with variations in aromatic substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Key Observations :

- Aromatic Ring Influence : Pyridine-based analogs (e.g., pyridin-3-yl) exhibit distinct electronic properties compared to benzene derivatives (e.g., p-tolyl). The 6-methoxy group in the target compound enhances solubility and may participate in π-π stacking .

- Salt Forms : Hydrochloride salts (e.g., 1138011-22-9) improve crystallinity and stability, critical for formulation .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Target Compound | Pyridin-3-yl Analog (HCl) | (R)-p-Tolyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 206.17 | 241.64 | 189.18 |

| Purity | Not specified | ≥95% | ≥95% |

| Boiling Point | Not reported | Not reported | Not reported |

| Storage | -20°C (recommended) | -20°C | -20°C |

Notes:

Economic and Commercial Considerations

Table 3: Pricing and Availability

| Compound | 50 mg Price (€) | 500 mg Price (€) | Supplier |

|---|---|---|---|

| 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine | 767.00 | 2,285.00 | CymitQuimica |

| 1-(6-Methoxypyridin-2-yl)ethan-1-amine | 590.00 | 1,631.00 | CymitQuimica |

Insights :

- The trifluoromethyl group increases the cost (e.g., 2,285.00 €/500 mg vs. 1,631.00 €/500 mg for the non-fluorinated analog) due to synthetic complexity .

- Suppliers like CymitQuimica and Enamine Ltd. specialize in custom synthesis, highlighting demand for niche building blocks .

Biological Activity

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine, with the CAS number 1060807-19-3, is a fluorinated compound that has garnered attention for its potential biological activity. This compound is characterized by its trifluoromethyl group and a methoxypyridine moiety, which are known to influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₃N₂O |

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine |

| PubChem CID | 72211915 |

| LogP | 2.65240 |

Biological Activity

The biological activity of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine has been explored primarily in the context of its pharmacological properties. The compound's structure suggests potential interactions with various biological systems due to the presence of the methoxypyridine ring and trifluoromethyl group.

Research indicates that compounds with similar structures often act as ligands for neurotransmitter receptors or enzymes. The methoxy group may enhance lipophilicity, allowing better membrane penetration and receptor interaction. Studies have shown that such compounds can modulate signaling pathways involved in neuropharmacology.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar trifluoromethylated compounds in modulating serotonin receptors. These compounds demonstrated significant binding affinity and selectivity, suggesting that 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine could exhibit similar properties .

- Antidepressant Activity :

- Enzyme Inhibition :

Safety and Toxicology

While exploring the biological activity of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine, safety data must be considered:

| Hazard Information | Details |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H302-H312-H315-H318-H332-H335 |

| Precautionary Statements | P261-P264-P270-P280 |

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : React 6-methoxypyridine-2-carbaldehyde with 2,2,2-trifluoroethylamine in the presence of a reducing agent (e.g., NaBHCN) under inert conditions. Monitor reaction progress via TLC or LC-MS.

- Nucleophilic substitution : Use 2-chloro-6-methoxypyridine with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) at 80–100°C for 12–24 hours. Optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of amine) .

Basic Question: How can the purity and structural identity of this compound be validated?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Spectroscopy : Confirm structure via H/C NMR (e.g., δ ~3.9 ppm for OCH, δ ~4.3 ppm for CH-NH) and FT-IR (C-F stretches at 1100–1250 cm).

- Mass spectrometry : ESI-MS ([M+H] expected at m/z 235.1). Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Question: How can X-ray crystallography resolve ambiguities in the stereochemical configuration or molecular conformation of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/dichloromethane).

- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure refinement : Employ SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding. Validate using R-factor convergence (<5%) and residual electron density analysis .

Advanced Question: What strategies are effective for analyzing the compound’s stability under varying solvent and pH conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.

- Analytical monitoring : Use LC-MS to identify degradation products (e.g., dealkylation of methoxy group or hydrolysis of the trifluoroethylamine moiety).

- pH stability : Perform kinetic studies in buffers (pH 1–12) with UV-Vis spectroscopy to track absorbance changes at λmax ~260 nm .

Advanced Question: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or kinases). Focus on hydrogen bonding with the pyridine N and hydrophobic interactions with the trifluoromethyl group.

- MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energies via MM-PBSA .

Advanced Question: How can structural analogs be designed to enhance metabolic stability while retaining activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the 6-methoxy group with a halogen (e.g., Cl) or trifluoromethoxy to reduce oxidative metabolism.

- Steric shielding : Introduce bulky substituents adjacent to the amine to hinder cytochrome P450-mediated N-dealkylation. Validate analogs via microsomal stability assays (e.g., human liver microsomes + NADPH) .

Advanced Question: What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response validation : Repeat assays (e.g., IC determination) across multiple replicates and cell lines. Use standardized protocols (e.g., ATP-based viability assays).

- Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify polypharmacology. Cross-validate with CRISPR knockout models to confirm target specificity .

Advanced Question: How can chiral chromatography separate enantiomers of this compound, and what implications does stereochemistry have on its pharmacological profile?

Methodological Answer:

- Chiral separation : Use a Chiralpak AD-H column (hexane/isopropanol 90:10 + 0.1% diethylamine) at 1.0 mL/min. Monitor enantiomeric excess (ee) via circular dichroism.

- Pharmacological impact : Compare enantiomers in vitro (e.g., receptor binding) and in vivo (e.g., pharmacokinetics in rodents). The (R)-enantiomer may exhibit higher target affinity due to optimized steric interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.